1-[4-(4-Methylphenyl)phenyl]sulfonylazepane
Description
1-[4-(4-Methylphenyl)phenyl]sulfonylazepane is a sulfonamide derivative featuring an azepane (seven-membered nitrogen-containing ring) core substituted with a biphenyl sulfonyl group. The biphenyl sulfonyl moiety may enhance lipophilicity and binding affinity compared to simpler analogs .
Properties
IUPAC Name |
1-[4-(4-methylphenyl)phenyl]sulfonylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-16-6-8-17(9-7-16)18-10-12-19(13-11-18)23(21,22)20-14-4-2-3-5-15-20/h6-13H,2-5,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNJKUFKIVOEJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4-Methylphenyl)phenyl]sulfonylazepane typically involves several steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with an appropriate azepane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(4-Methylphenyl)phenyl]sulfonylazepane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-Methylphenyl)phenyl]sulfonylazepane has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methylphenyl)phenyl]sulfonylazepane involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between 1-[4-(4-Methylphenyl)phenyl]sulfonylazepane and related sulfonamide derivatives:
Key Observations:
Electron-withdrawing groups (e.g., fluorine in ) or electron-donating groups (e.g., methoxy in ) alter electronic properties, affecting solubility and target binding.
Synthetic Accessibility :
- 1-[(4-Methylphenyl)sulfonyl]azepane is well-documented with 18 synthetic routes, suggesting robust methodology for scale-up .
- The fluorophenyl-piperazinyl analog requires multistep synthesis, limiting accessibility .
Biological Relevance: Sulfonamide derivatives are known for protease inhibition (e.g., carbonic anhydrase). The biphenyl variant may enhance selectivity due to extended aromatic interactions.
Research Findings and Mechanistic Insights
- Enzyme Inhibition : Sulfonamide-containing azepanes often target metalloenzymes. The biphenyl group in the target compound may improve binding to hydrophobic enzyme pockets, as seen in similar sulfonamide inhibitors .
- Pharmacokinetics : Increased molecular weight (e.g., 445.553 in ) correlates with reduced bioavailability but improved target residence time.
- Toxicity : Methoxy-substituted analogs may exhibit lower hepatotoxicity compared to halogenated derivatives (e.g., fluorine in ) due to reduced reactive metabolite formation.
Biological Activity
1-[4-(4-Methylphenyl)phenyl]sulfonylazepane is a sulfonamide derivative characterized by its unique azepane ring and phenyl substituents. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology. Understanding its biological activity is crucial for exploring therapeutic applications, including antibacterial, anti-inflammatory, and analgesic effects.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C19H22N2O2S
- Molecular Weight : 342.45 g/mol
The structural features include:
- An azepane ring (a seven-membered nitrogen-containing ring)
- A sulfonyl group attached to a phenyl moiety
- A para-substituted methyl group on one of the phenyl rings
This compound exhibits biological activity primarily through the inhibition of bacterial folic acid synthesis, a common mechanism among sulfonamide compounds. This inhibition disrupts the production of nucleic acids and proteins essential for bacterial growth, thereby exhibiting antibacterial properties.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Antibacterial | Inhibition of folic acid synthesis | Treatment of bacterial infections |
| Anti-inflammatory | Modulation of inflammatory pathways | Pain relief and inflammation control |
| Analgesic | Interaction with pain receptors | Pain management |
Research Findings
Recent studies have highlighted the compound's effectiveness against various bacterial strains and its potential as an anti-inflammatory agent. For instance, a study demonstrated that derivatives of sulfonamide compounds exhibited significant antibacterial activity against Gram-positive bacteria, indicating a promising therapeutic profile for this compound.
Case Study: Antibacterial Activity
In a laboratory setting, the antibacterial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate efficacy. Further modifications to the compound's structure were explored to enhance its potency.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the azepane ring and phenyl substituents significantly influence the biological activity of the compound. For example, increasing hydrophobicity through additional methyl groups has been linked to enhanced binding affinity to target proteins involved in bacterial metabolism.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased hydrophobicity and binding affinity |
| Alteration of sulfonamide group | Variability in antibacterial potency |
| Changes in azepane ring structure | Impact on pharmacokinetics and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
